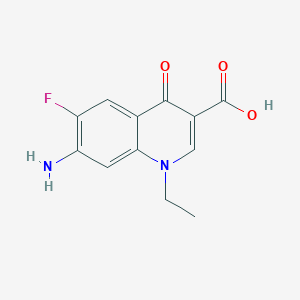

7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

7-amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2,14H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWOYRFKKIVWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346134 | |

| Record name | 3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75001-63-7 | |

| Record name | 3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Initial Steps

- Starting Material: 2,4-dichloro-5-fluoro-3-nitrobenzoic acid or related fluoro-substituted benzoic acids.

- Esterification: The benzoic acid is converted to the ethyl ester using standard esterification methods.

- Acrylate Formation: Reaction with ethyl 3-(N,N-dimethylamino)acrylate forms ethyl 2-(3-chloro-2,4,5-trifluoro-6-nitrobenzoyl)-3-ethoxyacrylate intermediates.

Introduction of the Cyclopropyl or Ethyl Group at N-1

- The ester intermediate is treated with cyclopropylamine or ethylamine in tert-butanol at elevated temperatures (e.g., 45°C) to introduce the N-1 substituent.

- This step is followed by ring closure using potassium tert-butoxide to form the quinoline ring system.

Reduction and Amination at C-7

- The nitro group at the 7-position is reduced to the amino group via catalytic hydrogenation or chemical reduction (e.g., using zinc and ammonium chloride under mild conditions).

- In some routes, azide formation at C-7 using sodium azide at 60°C precedes reduction to the amine.

Hydrolysis to Carboxylic Acid

- The ethyl ester is hydrolyzed under acidic conditions (e.g., acetic acid and hydrochloric acid at 100°C) to afford the carboxylic acid functionality at C-3.

Representative Synthetic Scheme Summary

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Esterification of substituted benzoic acid | Acid catalysis, ethanol | Ethyl benzoate derivative |

| 2 | Formation of ethyl 2-(3-chloro-2,4,5-trifluoro-6-nitrobenzoyl)-3-ethoxyacrylate | Reaction with ethyl 3-(N,N-dimethylamino)acrylate | Acrylate intermediate |

| 3 | Amine substitution at N-1 | Cyclopropylamine or ethylamine, t-butanol, 45°C | N-1 substituted intermediate |

| 4 | Ring closure | Potassium tert-butoxide, t-butanol, 50-60°C | 1,4-dihydro-4-oxoquinoline ester |

| 5 | Reduction of nitro group to amine at C-7 | Hydrogenation or Zn/NH4Cl reduction | 7-amino quinoline ester |

| 6 | Hydrolysis of ester to acid | Acetic acid/HCl, 100°C | 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

Alternative Preparation via Azide Intermediate

- Selective azide formation at C-7 using sodium azide at 60°C.

- Reduction of azide to amine with zinc and ammonium chloride under mild conditions.

- This method allows for the introduction of various amide substituents at C-7 after amine formation, enabling the synthesis of derivatives with fatty amido groups.

Research Findings and Analytical Characterization

- The synthesized compound and its derivatives have been characterized by IR, $$ ^1H $$-NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

- Antibacterial evaluation showed potent activity, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against strains such as Escherichia coli and Staphylococcus aureus.

- The 7-amino substitution is critical for antimicrobial activity, as demonstrated in comparative studies of related compounds.

Data Table: Key Synthetic Intermediates and Yields

| Compound/Intermediate | Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ethyl 2-(3-chloro-2,4,5-trifluoro-6-nitrobenzoyl)-3-ethoxyacrylate | Acrylate formation | Standard condensation | ~85 | Precursor for ring closure |

| N-1 substituted intermediate (ethyl or cyclopropyl) | Amine substitution | 45°C, t-butanol | 80-90 | Pre-ring closure |

| 1,4-dihydroquinoline ester | Ring closure | K t-butoxide, 50-60°C | 75-85 | Quinoline core formation |

| 7-amino quinoline ester | Nitro reduction | H2/Pd or Zn/NH4Cl | 70-80 | Amino group introduction |

| Final acid compound | Ester hydrolysis | Acetic acid/HCl, 100°C | 65-75 | Target compound |

Analyse Chemischer Reaktionen

Types of Reactions

7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and amino positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Studied for its antibacterial properties and mechanism of action against various bacterial strains.

Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents and as a reference compound in analytical studies.

Wirkmechanismus

The antibacterial activity of 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Fluoroquinolones are characterized by substitutions at positions 1, 6, 7, and 8, which dictate their antibacterial spectrum, potency, and pharmacokinetics. Below is a systematic comparison of the target compound with key analogs:

Substituent Effects on Antibacterial Activity

Table 1: Structural and Functional Comparison

Key Observations:

Position 1 (R1): Ethyl (target compound) is less common in clinical fluoroquinolones compared to cyclopropyl (e.g., ciprofloxacin). Cyclopropyl enhances tissue penetration and bioavailability .

Position 7 (R7): Piperazinyl (norfloxacin, ciprofloxacin) or azepanyl (besifloxacin analog) groups are critical for DNA gyrase inhibition and Gram-negative activity. The amino group in the target compound lacks this efficacy .

Position 8 (R8) :

Antibacterial Activity and Mechanism

- Target Compound: Exhibits minimal antibacterial activity as a norfloxacin metabolite, likely due to the absence of a bulky, basic group at position 7 (e.g., piperazine), which is essential for interaction with bacterial DNA gyrase .

- Ciprofloxacin : Retains high activity (MIC = 0.39 µg/mL against S. aureus) due to cyclopropyl (R1) and piperazinyl (R7) groups enhancing target affinity and cellular uptake .

- Diazepinoquinolone Derivatives (): Demonstrate potent Gram-positive activity (MIC = 0.78 µg/mL against B. subtilis) via extended heterocyclic substituents at position 7 .

Biologische Aktivität

7-Amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (commonly referred to as compound 1) is a synthetic derivative of quinolone antibiotics, notable for its broad-spectrum antibacterial properties. This compound belongs to a class of fluoroquinolones, which are known for their efficacy against various bacterial strains due to their mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of approximately 250.23 g/mol. The structural characteristics include:

- InChIKey : VVWOYRFKKIVWJQ-UHFFFAOYSA-N

- SMILES Notation : Nc1cc2N(C=C(C(O)=O)C(c2cc1F)=O)CC

Biological Activity Overview

Research has demonstrated that compound 1 exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some antifungal activity. The following sections detail its antibacterial efficacy, mechanisms of action, and case studies.

In Vitro Studies

A study evaluated the in vitro antibacterial activity of compound 1 against several bacterial strains using the paper disc diffusion method and minimum inhibitory concentration (MIC) assessments. The results indicated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.1 |

| Staphylococcus epidermidis | 3.1 |

| Micrococcus luteus | 3.1 |

| Bacillus cereus | 2.4 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 1 |

| Candida albicans | >100 |

| Aspergillus niger | >100 |

The compound exhibited potent activity against E. coli with an effective dose (ED50) range of 50–160 mg/kg in vivo, indicating its potential for therapeutic applications in treating infections caused by this bacterium .

The antibacterial effects are attributed to the inhibition of DNA synthesis through the blockade of DNA gyrase and topoisomerase IV activities, leading to bacterial cell death. This mechanism is consistent with other fluoroquinolones, reinforcing the importance of this class in antibiotic therapy .

Case Study 1: Efficacy Against Resistant Strains

In a comparative study involving ciprofloxacin derivatives, including compound 1, researchers found that certain modifications enhanced activity against resistant strains of E. coli and Staphylococcus aureus. The derivatives were tested using microdilution methods to determine their efficacy against resistant pathogens, showing improved potency over standard fluoroquinolones .

Case Study 2: Antifungal Activity

While primarily recognized for its antibacterial properties, compound 1 also showed weak antifungal activity against Candida albicans and Aspergillus niger. This aspect suggests potential utility in treating polymicrobial infections where both bacterial and fungal pathogens are present .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

- Methodological Answer : The compound is synthesized via multi-step routes involving cyclocondensation of halogenated benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) with acrylates or enamines. A cyclopropylamine intermediate is often used, followed by deprotection and functionalization steps. Key intermediates include ethyl esters, which are hydrolyzed to yield the carboxylic acid moiety .

- Critical Data :

- Starting Material : Ethyl 3-(N,N-dimethylamino)acrylate and cyclopropylamine .

- Key Step : Boc-protection and subsequent cleavage to isolate the final product .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Assign peaks for the quinoline core (δ 8.5–8.7 ppm for C2-H) and fluorine/amino substituents (δ 4.0–5.5 ppm).

- HPLC/LC-MS : Monitor purity (≥98% by area normalization) and confirm molecular weight ([M+H]+ = 250.23 g/mol) .

- X-ray Crystallography : Resolve crystal packing via C–H⋯O/Cl interactions (bond lengths: 3.065–3.537 Å) .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed during synthesis?

- Methodological Answer : Optimize reaction conditions by:

- Temperature Control : Maintain 80–100°C to prevent side reactions.

- Catalyst Use : Employ chiral amines (e.g., (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine) to enhance stereoselectivity .

- Purification : Use column chromatography with ethyl acetate/hexane (3:1) to isolate intermediates .

Q. How do structural contradictions in substituent positions arise, and how can they be resolved?

- Methodological Answer :

- Issue : Fluorine at C6 and amino at C7 may exhibit positional ambiguity due to tautomerism.

- Resolution : Use single-crystal X-ray diffraction (e.g., triclinic P1 space group, a = 8.2339 Å, b = 9.1523 Å) to confirm atomic coordinates .

- Validation : Compare experimental vs. computational (DFT) bond angles (e.g., N2–C5–C6 = 118.12°) .

Q. What strategies enhance the antibacterial activity of this quinoline derivative?

- Methodological Answer :

- Substituent Modification : Introduce piperazine or pyrrolidine rings at C7 to improve gram-negative coverage (e.g., 7-(4-nitroso-piperazin-1-yl) derivatives) .

- Bioisosteric Replacement : Replace the ethyl group at N1 with cyclopropyl to reduce resistance (MIC: ≤0.5 µg/mL for E. coli) .

- Data Table :

| Derivative | MIC (µg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| 7-Amino-C3-ethyl | 2.0 | S. aureus | |

| 7-(Piperazin-1-yl)-C3-cyclopropyl | 0.25 | E. coli |

Analytical and Experimental Design Considerations

Q. How to validate purity and stability under varying storage conditions?

- Methodological Answer :

- Stability Testing : Store at –20°C in sealed, dry environments to prevent hydrolysis (≤5% degradation over 12 months) .

- HPLC Validation : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to detect impurities (e.g., norfloxacin-related compounds) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV) to assess susceptibility at C7 .

- Molecular Docking : Simulate binding to DNA gyrase (binding energy: –9.8 kcal/mol) to prioritize synthetic targets .

Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.